"synthesis and characterization of 1,4-Dioxa-7-thiaspiro[4.4]nonane"
"synthesis and characterization of 1,4-Dioxa-7-thiaspiro[4.4]nonane"
An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dioxa-7-thiaspiro[4.4]nonane
Foreword: The Strategic Value of Heterocyclic Spirocycles
In the landscape of modern drug discovery and materials science, the architectural complexity of a molecule is intrinsically linked to its function. Spirocyclic compounds, characterized by their two rings connected through a single, shared carbon atom, represent a topologically unique class of molecules. This structural rigidity minimizes conformational entropy loss upon binding to biological targets, a feature that can significantly enhance binding affinity and specificity.[1] The incorporation of heteroatoms such as oxygen and sulfur into these frameworks further expands their chemical space, introducing opportunities for hydrogen bonding, altering lipophilicity, and enabling diverse metabolic pathways.[1][2]
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1,4-Dioxa-7-thiaspiro[4.4]nonane. As Senior Application Scientists, our goal is not merely to present a protocol but to deliver a self-validating system of inquiry. We will elucidate the causal reasoning behind each experimental choice, from the selection of reagents to the logic of the purification and analytical workflow. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecular scaffold.
The Synthetic Strategy: Acid-Catalyzed Acetalization
Mechanistic Rationale
The most direct and efficient route to 1,4-Dioxa-7-thiaspiro[4.4]nonane is the acid-catalyzed reaction between dihydro-3(2H)-thiophenone (also known as tetrahydro-3-thiophenone) and ethylene glycol. This reaction is a classic example of acetal formation (specifically, a ketal, as the starting material is a ketone), a robust and widely utilized method for the protection of carbonyl groups in multi-step syntheses.
The reaction proceeds via the following key steps:
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Protonation of the Carbonyl Oxygen: The acid catalyst (typically a non-nucleophilic acid like p-toluenesulfonic acid) protonates the carbonyl oxygen of the dihydro-3(2H)-thiophenone, rendering the carbonyl carbon significantly more electrophilic.
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Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon.
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Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other carbonyl oxygen.
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Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.
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Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol molecule attacks the oxocarbenium ion in an intramolecular fashion, forming the second five-membered ring.
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Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the stable spirocyclic product.
Critically, this reaction is an equilibrium. To drive the synthesis towards the product, water, a byproduct of the reaction, must be continuously removed from the system in accordance with Le Châtelier's principle. This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of 1,4-Dioxa-7-thiaspiro[4.4]nonane.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) |
| Dihydro-3(2H)-thiophenone | 1003-04-9 | C₄H₆OS | 102.16 |
| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | C₇H₁₀O₄S | 190.22 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Saturated Sodium Bicarbonate | N/A | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add dihydro-3(2H)-thiophenone (10.22 g, 100 mmol, 1.0 equiv).
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Addition of Reagents: Add ethylene glycol (9.31 g, 150 mmol, 1.5 equiv) and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.01 equiv). Add 100 mL of toluene to the flask. The use of a moderate excess of ethylene glycol helps to shift the equilibrium towards the product.
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Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected in the trap.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting ketone spot and the appearance of a new, less polar product spot indicates reaction completion.
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Work-up - Quenching: After cooling the reaction mixture to room temperature, carefully pour it into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
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Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Work-up - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%). The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield 1,4-Dioxa-7-thiaspiro[4.4]nonane as a clear oil.
Structural Elucidation and Characterization
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides an unambiguous structural confirmation.
Analytical Characterization Workflow
Caption: Logical workflow for the analytical characterization of the final product.
Expected Analytical Data
The following table summarizes the key data points expected from the characterization of 1,4-Dioxa-7-thiaspiro[4.4]nonane.
| Analysis | Expected Result | Rationale & Interpretation |
| Molecular Formula | C₆H₁₀O₂S | Derived from the combination of the reactants minus one molecule of water. |
| Molecular Weight | 146.21 g/mol | Confirms the elemental composition.[3][4] |
| Appearance | Colorless to pale yellow oil | Typical for small, non-conjugated organic molecules. |
| ¹H NMR | ~4.0 ppm (s, 4H); ~3.0 ppm (t, 2H); ~2.2 ppm (t, 2H); ~2.1 ppm (s, 2H) | The four equivalent protons of the dioxolane ring should appear as a singlet. The three sets of two protons on the thiophene ring will appear as distinct signals, likely triplets or complex multiplets depending on coupling. |
| ¹³C NMR | 5 unique signals | Expect signals for the spiro-carbon (~110-120 ppm), the dioxolane carbons (~65 ppm), and the three distinct carbons of the thiophene ring. |
| Mass Spec. (MS) | M⁺ peak at m/z = 146 | The molecular ion peak directly confirms the molecular weight of the compound. |
| Infrared (IR) | ~2900 cm⁻¹ (C-H stretch); ~1100 cm⁻¹ (C-O stretch); Absence of ~1710 cm⁻¹ | The strong C-O ether stretch is characteristic. The most telling feature is the complete disappearance of the strong carbonyl (C=O) stretch from the starting ketone. |
Applications and Future Perspectives
1,4-Dioxa-7-thiaspiro[4.4]nonane is not merely a chemical curiosity but a versatile building block for more complex molecular architectures. Its spirocyclic core imparts a defined three-dimensional geometry, making it an attractive scaffold for the synthesis of novel ligands for catalysis or as a core fragment in medicinal chemistry programs.[1] The presence of both ether and thioether functionalities provides multiple sites for further chemical modification. Future research could explore its use in the synthesis of:
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Bioactive Molecules: Analogues of this compound could be synthesized and screened for various biological activities, leveraging the known importance of sulfur-containing heterocycles in pharmacology.[2]
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Chiral Ligands: Resolution of the racemic mixture or asymmetric synthesis could provide access to enantiopure versions for use in asymmetric catalysis.
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Novel Polymers: The diol precursor or derivatives of the spirocycle itself could be incorporated into polymer backbones to create materials with unique thermal or optical properties.
References
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PubChem. 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]
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Singh, A., & Singh, R. (2024). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. In S-Heterocycles (pp. 243-271). Springer Nature Singapore. [Link]
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Rios, R., et al. (2011). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications. [Link]
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Molbase. Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. [Link]
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Trost, B. M., & McDougall, P. J. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health. [Link]
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PubChem. 1-Oxa-4-thiaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]
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PubChem. 1,4-Dioxa-7-azaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]
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Ho, T. L., & Chang, M. H. (1998). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane-l,6-Dione. NTU Scholars. [Link]
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IntechOpen. Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. [Link]
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Matrix Fine Chemicals. 1,4-DIOXA-7-THIASPIRO[4.4]NONANE. [Link]
